1-(3-bromophenyl)-2-methylpyrrolidine
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Overview
Description
1-(3-Bromophenyl)-2-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromine atom attached to the phenyl ring and a methyl group attached to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)-2-methylpyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromobenzaldehyde with 2-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-2-methylpyrrolidine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2) and catalysts like iron(III) chloride are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted phenyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Scientific Research Applications
1-(3-Bromophenyl)-2-methylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects . Detailed studies on its binding sites and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine
- 1-(3-Chlorophenyl)-2-methylpyrrolidine
- 1-(3-Fluorophenyl)-2-methylpyrrolidine
Uniqueness
1-(3-Bromophenyl)-2-methylpyrrolidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom enhances its electrophilic substitution reactions and can influence its binding affinity to biological targets .
Properties
CAS No. |
1515583-03-5 |
---|---|
Molecular Formula |
C11H14BrN |
Molecular Weight |
240.1 |
Purity |
95 |
Origin of Product |
United States |
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